molecular formula C17H18N2O3S2 B10887990 ethyl 2-{[(pyridin-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(pyridin-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10887990
M. Wt: 362.5 g/mol
InChI Key: SSPFMZYYQQYFSN-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a cyclopenta[b]thiophene core, which is a bicyclic structure containing both sulfur and nitrogen atoms. The presence of the pyridylsulfanyl group and the ethyl ester functionality adds to its chemical diversity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Cyclopenta[b]thiophene Core: This step often involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.

    Introduction of the Pyridylsulfanyl Group: This can be achieved through nucleophilic substitution reactions where a pyridylsulfanyl moiety is introduced to the cyclopenta[b]thiophene core.

    Acetylation and Amidation: The acetyl group is introduced via acetylation reactions, followed by amidation to attach the amino group.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

ETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which ETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. These could include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors, altering signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[(2,6-DIMETHYLPHENOXY)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
  • ETHYL 2-{[(2-METHOXYPHENOXY)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to the presence of the pyridylsulfanyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Ethyl 2-{[(pyridin-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O2_{2}S
  • Molecular Weight : 262.33 g/mol

The presence of a pyridine ring and a thiophene moiety suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown activity against Mycobacterium tuberculosis (Mtb). For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.69 μM against Mtb H37Rv, indicating strong antibacterial effects .

CompoundMIC (μM)Target Organism
330.69Mtb H37Rv
INH0.24Mtb H37Rv

Cytotoxicity Studies

Cytotoxicity assays using the THP-1 human monocytic cell line revealed an IC50_{50} value of 6.2 μM for compound 33, indicating that while it is effective against pathogens, it also exhibits some level of toxicity towards human cells . This balance between efficacy and safety is crucial in drug development.

The mechanism by which this compound exerts its effects may involve the inhibition of mycolic acid synthesis in Mtb. Studies have shown that related compounds significantly inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For instance, modifications to the thiophene core and the introduction of substituents at strategic positions have been shown to increase potency against bacterial strains .

Case Studies

  • Case Study on Antitubercular Activity :
    • A series of thiophene derivatives were synthesized and evaluated for their antitubercular activity.
    • Compound 33 showed promising results with an MIC < 50 μM in growth inhibition assays against Mtb.
  • Cytotoxicity Assessment :
    • The cytotoxic effects were evaluated on THP-1 cells differentiated into macrophages.
    • The IC50_{50} values indicated that while effective against Mtb, caution is required due to potential toxicity to human cells.

Properties

Molecular Formula

C17H18N2O3S2

Molecular Weight

362.5 g/mol

IUPAC Name

ethyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H18N2O3S2/c1-2-22-17(21)15-11-6-5-7-12(11)24-16(15)19-13(20)10-23-14-8-3-4-9-18-14/h3-4,8-9H,2,5-7,10H2,1H3,(H,19,20)

InChI Key

SSPFMZYYQQYFSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CC=CC=N3

Origin of Product

United States

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